

Unveiling 7-Nitro-1H-indazol-6-ol: A Technical Overview

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Compound of Interest

Compound Name: 7-Nitro-1H-indazol-6-OL

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For researchers and professionals in the field of drug development and chemical synthesis, a comprehensive understanding of novel compounds is paramount. This guide provides an indepth look at **7-Nitro-1H-indazol-6-ol**, a lesser-documented indazole derivative. While this compound is not extensively cataloged in major chemical databases, information gleaned from patent literature and academic research allows for the compilation of its foundational chemical identity and synthesis protocols.

Chemical Identification

A definitive CAS number for **7-Nitro-1H-indazol-6-ol** is not readily available in public chemical databases. However, based on its structure, the systematic IUPAC name is **7-Nitro-1H-indazol-6-ol**.

| Identifier | Value |
|-------------------|-----------------------------|
| IUPAC Name | 7-Nitro-1H-indazol-6-ol |
| Molecular Formula | C7H5N3O3 |
| SMILES | O=N(=O)c1c(O)ccc2[nH]ncc12 |
| InChlKey | CNBNPBWRMOFRRK-UHFFFAOYSA-N |

Synthesis Protocols



The synthesis of **7-Nitro-1H-indazol-6-ol** has been described in chemical literature, primarily within patent disclosures. Below are detailed experimental protocols for its preparation.

Protocol 1: Nitration of 1H-Indazol-6-ol

This protocol details the synthesis of **7-Nitro-1H-indazol-6-ol** via the nitration of a precursor compound.

Procedure:

- To a mixture of 1H-indazol-6-ol (500 mg, 3.37 mmol) and sulfuric acid (H₂SO₄, 5.0 mL), add potassium nitrate (KNO₃, 375 mg, 3.71 mmol) portionwise at 0°C.
- Stir the reaction mixture at 0°C for 30 minutes.
- To the reaction mixture, add ice (70 g) and continue stirring at 0°C for 1 hour to precipitate the product.

Protocol 2: Reaction with Trifluoromethanesulfonyl Chloride

This protocol describes a subsequent reaction involving **7-Nitro-1H-indazol-6-ol**.

Procedure:

- To a stirred solution of **7-Nitro-1H-indazol-6-ol** (5 g, 28 mmol, 1.0 eq.) and triethylamine (TEA, 7.8 mL, 56 mmol, 2.0 eq.) in dichloromethane (CH₂Cl₂, 30 mL), add trifluoromethanesulfonyl chloride (4.5 mL, 42 mmol, 1.5 eq.) dropwise at 0°C under a nitrogen atmosphere.
- Stir the resulting reaction mixture for 2 hours at room temperature.
- Dilute the mixture with water (30 mL).

Quantitative Data

At present, publicly accessible quantitative data such as melting point, boiling point, and spectral analysis (NMR, IR, Mass Spectrometry) for **7-Nitro-1H-indazol-6-ol** is limited.

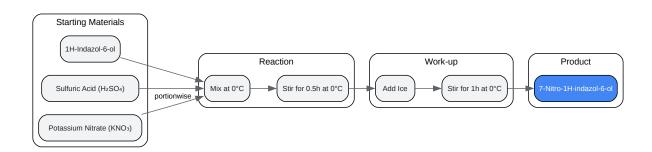


Researchers synthesizing this compound would need to perform these analytical characterizations.

Visualizing Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **7-Nitro-1H-indazol-6-ol** as described in Protocol 1.





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